molecular formula C18H24BF3N2O3 B572349 2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone CAS No. 1218791-39-9

2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone

Cat. No.: B572349
CAS No.: 1218791-39-9
M. Wt: 384.206
InChI Key: FNYIDDDDGMQPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone is a boronic ester-containing compound featuring a trifluoroethanone group linked to a piperazine ring, which is further substituted with a phenyl group bearing a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This structure combines the electron-withdrawing trifluoromethyl group with the boronic ester’s reactivity, making it valuable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science . The piperazine moiety enhances solubility and serves as a pharmacophore in bioactive molecules, while the boronic ester enables functionalization or targeting in drug design .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-5-7-14(8-6-13)23-9-11-24(12-10-23)15(25)18(20,21)22/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYIDDDDGMQPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675206
Record name 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-39-9
Record name 2,2,2-Trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Boronic Ester Installation

Method :

  • Substrate : tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, potassium acetate.

  • Conditions : 1,4-dioxane, 80°C, inert atmosphere.

  • Yield : 72–85% (varies with catalyst loading).

Mechanism :
The palladium-catalyzed cross-coupling replaces the bromide with a boronic ester group. Pinacol ester formation stabilizes the boronic acid, preventing protodeboronation.

Key Data :

ParameterValueSource
CatalystPd(dppf)Cl₂
Reaction Time12–24 hours
Solvent1,4-Dioxane

Deprotection of Boc-Protected Piperazine

Method :

  • Substrate : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate.

  • Reagents : Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-dimethylpyridine.

  • Conditions : Dichloromethane, 0°C → room temperature, 3 hours.

  • Yield : 72%.

Procedure :
TMSOTf cleaves the Boc group under mild conditions. Quenching with saturated NaHCO₃ aqueous solution isolates the free piperazine-boronic ester.

Acylation with Trifluoroacetic Anhydride

Direct Acylation of Piperazine

Method :

  • Substrate : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine.

  • Reagents : Trifluoroacetic anhydride, triethylamine.

  • Conditions : Dichloromethane, 0°C → room temperature, 6 hours.

  • Yield : 80–90%.

Optimization :
Excess trifluoroacetic anhydride (1.2–1.5 equiv) ensures complete acylation. Triethylamine scavenges generated acid, preventing side reactions.

Key Data :

ParameterValueSource
Equiv. TFAA1.5
Reaction Time6 hours

Alternative Routes and Modifications

One-Pot Deprotection-Acylation

Method :

  • Combine Boc deprotection (using HCl/dioxane) and acylation in a single pot.

  • Yield : 68% (lower due to competing side reactions).

Advantage : Reduces isolation steps but requires stringent stoichiometric control.

Grignard-Based Boron Incorporation

Method :

  • Substrate : 4-Bromo-N-(trifluoroacetyl)piperazine.

  • Reagents : Pinacolborane, Mg turnings.

  • Conditions : THF, 0°C → reflux, 8 hours.

  • Yield : 65%.

Limitation : Lower yields compared to Suzuki coupling due to Grignard reactivity issues.

Critical Analysis of Methodologies

Yield and Scalability

  • Suzuki-Miyaura + Acylation : Highest yield (72–90%), scalable to kilogram-scale.

  • Grignard Route : Limited to lab-scale due to moisture sensitivity and moderate yields.

Purity and Byproducts

  • TMSOTf deprotection generates minimal byproducts, ensuring >95% purity.

  • Excess TFAA may form trifluoroacetylated impurities, necessitating careful quenching.

Industrial-Scale Recommendations

  • Preferred Route : Suzuki coupling followed by TMSOTf deprotection and acylation.

  • Cost Drivers : Pd catalysts (~$800/mol) and pinacolborane (~$300/kg).

  • Safety : TMSOTf is corrosive; use glass-lined reactors.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. The presence of the piperazine moiety is particularly relevant as piperazine derivatives are known for their activity against various diseases:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The incorporation of the trifluoromethyl group may enhance the pharmacokinetic properties of the compound .
  • Anticancer Properties : Studies have shown that compounds with boron-containing groups can have anticancer activity. The dioxaborolane moiety may facilitate interactions with biological targets involved in cancer progression .

Drug Development

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects:

  • Synthesis of Piperazine Derivatives : The compound can be utilized in the synthesis of various piperazine derivatives that have been shown to possess therapeutic properties against neurological disorders .

Material Science

The trifluoromethyl group imparts unique physical properties to materials synthesized from this compound:

  • Fluorinated Polymers : The compound can be used to create fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are valuable in coatings and advanced materials applications .

Case Studies

StudyFocusFindings
Synthesis of Piperazine Derivatives Investigated the synthesis of various piperazine derivatives using this compound as a precursorShowed promising results in terms of biological activity against depression and anxiety disorders .
Anticancer Activity Evaluated the anticancer properties of boron-containing compoundsDemonstrated that modifications to the dioxaborolane structure could enhance cytotoxicity against cancer cell lines .
Fluorinated Polymer Development Developed new fluorinated polymers incorporating this compoundResulted in materials with enhanced chemical resistance and thermal stability suitable for industrial applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
1-[4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone Pyridine replaces phenyl ring; ethanone retained Enhanced π-stacking for kinase inhibition; used in boron neutron capture therapy (BNCT)
(4-Methylpiperazin-1-yl)(3-(dioxaborolan-2-yl)phenyl)methanone Methylated piperazine; methanone instead of trifluoroethanone Improved metabolic stability; tested in proteolysis-targeting chimeras (PROTACs)
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone Oxadiazole-sulfanyl substituent; lacks boronic ester Anticandidate for acetylcholinesterase inhibition; higher logP (2.8 vs. 2.1)

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) logP Solubility (mg/mL, DMSO) NMR Shifts (δ, ppm, 1H)
Target Compound Not reported ~2.1* ~15* N/A
1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-...ethanone (7x) 155–157 3.2 8.6 8.05–7.84 (m, aromatic), 4.36 (s)
2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4f) 142–144 1.8 22.3 3.37–3.87 (m, aliphatic), 7.29 (d)
(4-Methylpiperazin-1-yl)(3-(dioxaborolan-2-yl)phenyl)methanone 98–100 1.5 30.1 7.45–7.30 (m, aromatic), 3.55 (s)

*Predicted using computational tools (e.g., ChemAxon). The trifluoroethanone group in the target compound likely reduces solubility compared to methanone or non-fluorinated analogues. Piperazine methylation (e.g., in ) improves solubility by reducing crystallinity.

Biological Activity

2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone (CAS No. 878805-74-4) is a synthetic compound with potential biological applications. Its unique structure incorporates a trifluoroacetyl group and a piperazine moiety, which are often associated with significant pharmacological properties. This article reviews the biological activity of this compound based on available literature and experimental data.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate targeting various biological pathways.

Inhibitory Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurochemical processes. Studies have shown that certain piperazine derivatives can effectively inhibit MAO-A and MAO-B activities, suggesting potential applications in treating neurological disorders .

Antitumor Properties

Additionally, studies on related compounds have highlighted their potential antitumor properties. For instance, the incorporation of boron-containing moieties has been linked to enhanced cytotoxicity against cancer cell lines . While specific data on the antitumor efficacy of this compound is limited, its structural analogs demonstrate promising results.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Although specific studies on this compound are scarce, related compounds have shown variable bioavailability and rapid metabolism in preclinical models. For example, compounds designed with similar frameworks often exhibit low oral bioavailability due to extensive first-pass metabolism .

Case Studies

Several case studies provide insights into the biological implications of similar compounds:

  • Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for MAO inhibition. Results indicated that modifications to the piperazine ring significantly influenced inhibitory potency .
  • Boron Compounds : Research on boron-containing compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. These findings suggest that structural features such as boron atoms may enhance biological activity .

Data Summary Table

PropertyValue
CAS Number878805-74-4
Molecular Weight305.11 g/mol
Inhibitory ActivityPotential MAO inhibitor
Antitumor ActivityPromising based on structural analogs
BioavailabilityLow (variable across analogs)

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimal yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to the phenylpiperazine scaffold. Key steps include:

  • Borylation : Reacting a halogenated phenylpiperazine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in THF at 80–90°C .
  • Trifluoroacetylation : Introducing the trifluoroethanone group via nucleophilic acyl substitution, often using trifluoroacetic anhydride in dichloromethane with a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Critical conditions: Strict anhydrous environments for borylation, controlled stoichiometry (1:1.2 molar ratio of aryl halide to boronic ester), and inert gas (N₂/Ar) atmosphere .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), trifluoroacetyl group (δ 170–180 ppm in ¹³C), and aromatic protons (δ 6.8–7.5 ppm) .
  • ¹⁹F NMR : Verify trifluoromethyl integration (δ -70 to -75 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., B–O bond lengths ~1.36 Å in dioxaborolane) .

Q. How can researchers address common impurities during synthesis?

  • Deboronation byproducts : Monitor via ¹¹B NMR; repurify using silica gel chromatography .
  • Incomplete trifluoroacetylation : Detect unreacted amine intermediates via TLC (Rf ~0.2 in ethyl acetate) and repeat acylation .
  • Residual solvents : Use vacuum drying (40°C, 24 hr) or lyophilization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover numbers .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional) .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps like trifluoroacetylation .

Q. What analytical strategies resolve discrepancies in spectral data?

  • Dynamic NMR : Assign overlapping piperazine proton signals by variable-temperature experiments .
  • 2D NMR (HSQC, HMBC) : Correlate boron-linked aromatic carbons (δ 130–135 ppm) with protons .
  • DFT calculations : Predict ¹⁹F NMR shifts and compare with experimental data to validate tautomeric forms .

Q. What mechanistic insights explain the reactivity of the dioxaborolane group?

  • Transmetalation : The boron group acts as a Lewis acid, facilitating Pd-mediated cross-coupling via a cyclic transition state .
  • Hydrolytic stability : The dioxaborolane’s cyclic ester structure resists hydrolysis at pH 7–9, critical for biological assays .

Q. How does the trifluoroacetyl group influence the compound’s stability and reactivity?

  • Electron-withdrawing effect : Enhances electrophilicity of the ketone, enabling nucleophilic substitutions (e.g., with thiols or amines) .
  • Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes, confirmed via in vitro CYP450 assays .

Methodological Recommendations

  • Biological target identification : Use computational docking (AutoDock Vina) with kinase or GPCR models, followed by surface plasmon resonance (SPR) for binding affinity validation .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH, 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.